(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
Description
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions and a methoxy group at the 2-position. This compound belongs to a broader class of halogenated aromatic amino alcohols, which are often intermediates in pharmaceuticals or catalysts in asymmetric synthesis.
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1 |
InChI Key |
XQNCSGZIAYVDHO-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(CO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The target compound is an optically active 2-amino-1-phenylethanol derivative substituted with 3,5-dichloro and 2-methoxy groups on the phenyl ring. Its synthesis generally involves:
- Construction of the substituted phenyl precursor.
- Introduction of the amino and hydroxyl functionalities at the α-position relative to the aromatic ring.
- Resolution or asymmetric synthesis to obtain the (S)-enantiomer with high optical purity.
Asymmetric Synthesis via Microbial Resolution and Enzymatic Methods
A notable approach to obtain optically active 2-amino-1-phenylethanol derivatives involves biocatalytic resolution using microorganisms. According to a patent (EP 0924193 A1), microorganisms such as those from the genera Staphylococcus, Micrococcus, Rhodococcus, and Neisseria can selectively act on racemic mixtures of 2-amino-1-phenylethanol derivatives to produce the (S)-enantiomer with high enantiomeric excess. This process typically includes:
- Starting from a racemic mixture of 2-amino-1-phenylethanol derivatives.
- Incubation with the microorganism or its enzymatic preparation.
- Selective degradation or transformation of the undesired (R)-enantiomer.
- Isolation of the (S)-form or its salt.
This biotransformation offers a mild and environmentally friendly route to the target compound with good yield and optical purity.
Chemical Synthesis via Halogenated Aromatic Precursors and Reduction
A chemical synthesis route involves the preparation of halogenated aromatic intermediates followed by reductive amination or reduction steps. For example, a procedure reported in the literature describes the synthesis of 3,5-dihalogenated intermediates by halogenation of aromatic carboxylic acids, followed by esterification and reduction with zinc dust in acidic ethanol to yield amino alcohols. Although this method was demonstrated for similar dichloro-substituted phenyl compounds, it can be adapted for the 3,5-dichloro-2-methoxyphenyl moiety by careful selection of starting materials and reaction conditions.
Asymmetric Reduction of Ketone Precursors
Another approach involves the asymmetric reduction of α-keto derivatives of the substituted phenyl ethanols. This can be achieved using chiral catalysts or enzymatic systems to reduce the corresponding ketone to the (S)-amino alcohol. The patent literature suggests that protecting groups on the hydroxyl function and subsequent reduction steps can be optimized to improve yield and stereoselectivity.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the fully saturated amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen and Substituent Position Variations
(a) 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol Hydrochloride
- Structure : Lacks the 2-methoxy group present in the target compound.
- Properties: The absence of the methoxy group reduces steric bulk and alters electronic effects. Such differences may influence solubility and binding interactions in biological systems.
(b) (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
- Structure : Features bulky tert-butyl groups instead of chlorine and methoxy substituents.
- Applications : Used in synthesizing chiral ligands (e.g., (S,S)-L*) for enantioselective catalysis. The tert-butyl groups enhance steric hindrance, favoring selective substrate binding in catalytic reactions. In contrast, the dichloro-methoxy substitution in the target compound may prioritize electronic modulation over steric effects .
(c) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
- Structure: Contains a dichlorobenzyl group and a pentynoic acid chain.
- Biological Activity : Exhibits collagenase inhibition (IC₅₀ ≈ 10⁻⁶ M) via hydrogen bonding (e.g., with Gln215) and π–π interactions (e.g., with Tyr201). The position of chlorine substituents (2,4 vs. 3,5) influences binding geometry and affinity, suggesting that the 3,5-dichloro-2-methoxy configuration in the target compound could similarly affect enzyme interactions .
Functional Group Variations
(a) 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol
- Structure: Amino group is attached to the ethanol chain rather than the central carbon.
- Implications: This structural variation disrupts the amino-alcohol motif, likely reducing chiral induction capabilities in catalysis.
(b) 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
- Structure : Methoxy groups at 2- and 5-positions instead of 3,5-dichloro-2-methoxy.
- Electronic Effects : Methoxy groups are electron-donating, whereas chlorine atoms are electron-withdrawing. This difference could alter solubility (e.g., logP values) and reactivity in nucleophilic substitutions. For instance, chlorine substituents may enhance binding to hydrophobic enzyme pockets compared to methoxy groups .
Halogen Type and Electronic Effects
(a) (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol
- Structure : Fluorine atoms replace chlorine at the 3- and 5-positions.
- Properties : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine. Such substitutions are common in drug design to optimize pharmacokinetics .
(b) (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Structure : Mixed halogenation (Cl, F) at different positions.
- Applications : The combination of halogens may balance lipophilicity and electronic effects, making it a versatile intermediate in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?
- Methodology :
-
Catalytic hydrogenation of a ketone precursor (e.g., 2-(3,5-dichloro-2-methoxyphenyl)ethanone) using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity .
-
Chiral resolution via preparative HPLC with cellulose-based chiral stationary phases (CSPs) to separate enantiomers post-synthesis .
-
Continuous flow reactors can enhance scalability and reduce racemization risks during synthesis .
- Key Considerations :
-
Monitor reaction progress using chiral HPLC or polarimetry to confirm enantiomeric excess (ee > 98%).
-
Use spectroscopic techniques (e.g., H NMR, C NMR) to verify structural integrity (e.g., methoxy group at 2-position, chlorine substituents at 3,5-positions) .
Q. How can researchers confirm the stereochemical configuration of the compound?
- Methodology :
- X-ray crystallography : Single-crystal analysis provides definitive proof of the S-configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
